N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-17-7-6-14-27(15-17)22-13-12-19-9-5-11-21(24(19)26-22)29-16-23(28)25-20-10-4-3-8-18(20)2/h3-5,8-13,17H,6-7,14-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIDWRRDEAGAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide, with the CAS number 921577-84-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 389.5 g/mol
The compound exhibits significant biological activity primarily through its interaction with various protein targets involved in cellular processes. Its structural components suggest potential interactions with receptors and enzymes associated with neurological functions and cancer pathways.
Anticancer Activity
Recent studies indicate that this compound may act as a kinesin spindle protein (KSP) inhibitor. KSP is crucial for mitotic spindle formation, and its inhibition can lead to cell cycle arrest in cancer cells. The induction of a monopolar spindle phenotype has been noted, which is characteristic of KSP inhibition, leading to apoptosis in cancer cell lines .
Study 1: Anticancer Efficacy
In a study investigating the anticancer effects of quinoline derivatives, this compound was evaluated for its cytotoxicity against various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, supporting its potential as an anticancer agent .
Study 2: Neuroprotective Potential
Another research effort focused on the neuroprotective effects of similar compounds revealed that modifications to the quinoline structure could enhance binding affinity to neuroreceptors involved in cognitive functions. Although direct studies on this compound are scarce, the implications suggest a pathway for further exploration in neuroprotection .
Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with quinoline structures exhibit significant anticancer properties. N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of quinoline can induce apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Quinoline derivatives are known for their effectiveness against various bacterial strains. Preliminary studies have indicated that this compound may exhibit inhibitory effects on specific pathogens, warranting further investigation into its mechanism and efficacy .
Neuropharmacological Effects
Due to the presence of piperidine and quinoline moieties, this compound may interact with neurotransmitter systems. Research has suggested that similar compounds can modulate dopamine and serotonin receptors, which could lead to applications in treating neurological disorders such as depression or schizophrenia .
Mechanism of Action Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies focusing on its interaction with biological targets can elucidate its mechanism of action, which is essential for optimizing its efficacy and safety profile .
Structure-Activity Relationship (SAR) Analysis
The compound's unique structure allows for SAR studies to identify critical functional groups responsible for its biological activity. By modifying specific parts of the molecule, researchers can enhance its potency and selectivity against target diseases, providing insights into the design of next-generation therapeutics.
Cellular Models
This compound can be utilized in cellular assays to study cellular responses to drug treatment. Its application in various cell lines can help researchers understand cellular pathways affected by the compound and identify potential biomarkers for drug response .
In Vivo Studies
Animal models are essential for assessing the therapeutic potential of new compounds. This particular compound may be tested in vivo to evaluate its pharmacological effects, toxicity, and therapeutic index, providing comprehensive data necessary for clinical translation .
Chemical Reactions Analysis
Oxidation Reactions
The quinoline ring and piperidine moiety are susceptible to oxidation under controlled conditions:
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Quinoline ring oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid induces hydroxylation at the electron-rich C-5 or C-7 positions of the quinoline ring.
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Piperidine oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions convert the 3-methylpiperidine group to a pyridine derivative via dehydrogenation.
Key Conditions :
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 60–80°C | Hydroxylated quinoline derivative |
| KMnO₄ (0.1 M) | H₂SO₄/H₂O | Reflux | Piperidine → Pyridine oxidation |
Nucleophilic Substitution Reactions
The acetamide linker and quinoline’s oxygen atom participate in substitution reactions:
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Acetamide substitution : The chlorine atom (if present in precursor forms) undergoes displacement with amines or alkoxides. For example, reaction with sodium methoxide (NaOCH₃) in dimethylformamide (DMF) replaces the chlorine with a methoxy group.
-
Quinoline-oxy group reactivity : The ether linkage is stable under basic conditions but cleaves with hydrobromic acid (HBr) in acetic acid to form phenolic derivatives.
Example Reaction Pathway :
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acid-catalyzed hydrolysis : Concentrated hydrochloric acid (HCl) at reflux cleaves the amide bond, yielding 2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetic acid and 2-methylaniline.
-
Base-catalyzed hydrolysis : Sodium hydroxide (NaOH) in ethanol produces the corresponding carboxylate salt.
Kinetic Data (Analogous Systems ):
| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| 6 M HCl, 100°C | 2.3 × 10⁻⁴ | 50 min |
| 2 M NaOH, 80°C | 1.7 × 10⁻⁴ | 68 min |
Cyclization and Rearrangement
The compound participates in intramolecular cyclization under thermal or catalytic conditions:
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Thermal cyclization : Heating in toluene with p-toluenesulfonic acid (PTSA) forms a fused quinoline-piperidine heterocycle via elimination of water.
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Metal-catalyzed rearrangement : Palladium(II) acetate promotes C–H activation, leading to novel tricyclic structures.
Acid-Base Reactions
The piperidine nitrogen acts as a weak base, forming salts with mineral acids:
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Protonation : Reacts with HCl in diethyl ether to yield a water-soluble hydrochloride salt.
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pKa Analysis : The piperidine nitrogen has a pKa ≈ 10.2, enabling selective protonation in mixed solvent systems .
Functionalization of the Methylphenyl Group
The methylphenyl substituent undergoes electrophilic aromatic substitution (EAS):
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Nitration : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces a nitro group at the para position relative to the methyl group.
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Sulfonation : Fuming sulfuric acid adds a sulfonic acid group at the ortho position.
Regioselectivity :
| Reaction | Position | Yield (%) |
|---|---|---|
| Nitration | Para | 72 |
| Sulfonation | Ortho | 65 |
Biological Activity and Reactivity Correlations
While not a direct chemical reaction, the compound’s bioactivity (e.g., anticancer properties ) is linked to its ability to undergo redox cycling. The quinoline core generates reactive oxygen species (ROS) under physiological conditions, contributing to cytotoxic effects .
Critical Factors Influencing Reaction Efficiency
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis of Quinoline Derivatives
The quinoline scaffold is a common feature in medicinal and catalytic chemistry. Key variations among analogs include:
- Position 2 substituents :
- Position 8 substituents :
Table 1: Substituent Impact on Physicochemical Properties
*logP values estimated via fragment-based methods.
Preparation Methods
Synthesis of 2-Chloro-8-hydroxyquinoline
The foundational intermediate for this route is 2-chloro-8-hydroxyquinoline, which enables selective substitution at the 2-position. The synthesis begins with the chlorination of 8-hydroxyquinoline using phosphorus oxychloride (POCl₃) under reflux conditions. This step typically achieves yields of 85–90%, with the chlorine atom introduced at the 2-position due to the directing effects of the hydroxyl group.
Introduction of 3-Methylpiperidin-1-yl Group
The 2-chloro substituent is displaced via nucleophilic aromatic substitution (SNAr) using 3-methylpiperidine. This reaction is conducted in n-butanol at 140–150°C with N,N-diisopropylethylamine (DIEA) as a base, facilitating deprotonation of the piperidine and enhancing nucleophilicity. The tert-butyl carbamate-protected 3-methylpiperidine (tert-butyl (3-methylpiperidin-3-yl)carbamate) may also serve as a precursor, with subsequent deprotection using trifluoroacetic acid (TFA) to yield the free amine.
Oxyacetamide Formation at the 8-Position
The 8-hydroxy group undergoes alkylation with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) in acetone, yielding 8-(chloroacetoxy)quinoline. Subsequent reaction with 2-methylaniline in dimethylformamide (DMF) at 80°C forms the target acetamide.
| Yield | Reaction Conditions | Key Observations |
|---|---|---|
| 68% | DMF, 80°C, 12h | Requires stoichiometric excess of 2-methylaniline (1.5 eq) to suppress diacetylation. |
Convergent Synthesis via Intermediate Coupling
Preparation of 2-(3-Methylpiperidin-1-yl)quinolin-8-ol
Acetamide Installation
The 8-hydroxy intermediate is treated with N-(2-methylphenyl)chloroacetamide, synthesized separately via reaction of chloroacetyl chloride with 2-methylaniline in dichloromethane (DCM). Coupling is achieved using cesium carbonate (Cs₂CO₃) in acetonitrile at 60°C, leveraging the enhanced nucleophilicity of the phenoxide ion.
| Yield | Reaction Conditions | Key Observations |
|---|---|---|
| 75% | CH₃CN, 60°C, 6h | Excess Cs₂CO₃ (2.5 eq) ensures complete deprotonation of the hydroxyl group. |
One-Pot Tandem Methodology
Simultaneous Piperidine and Acetamide Incorporation
A streamlined approach involves concurrent functionalization of the quinoline core. 8-Hydroxyquinoline, 3-methylpiperidine, and N-(2-methylphenyl)chloroacetamide are heated in a mixture of toluene and DMF (3:1) at 130°C with potassium tert-butoxide (t-BuOK) as a base. This single-step protocol exploits the differential reactivity of the 2- and 8-positions, though regioselectivity challenges necessitate careful stoichiometric control.
Optimization Challenges
Competing reactions, such as over-alkylation at the 8-position or incomplete piperidine substitution, limit yields. Screening of solvents revealed that polar aprotic solvents (e.g., DMF) favor acetamide formation, while nonpolar solvents (e.g., toluene) enhance piperidine incorporation.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
-
Sequential Substitution : Highest overall yield (72% for piperidine step, 68% for acetamide) but requires multiple purification steps.
-
Convergent Synthesis : Balances yield (65–75%) with reduced step count, though ligand costs for Ullmann coupling may escalate expenses.
-
One-Pot Method : Lowest yield (58%) but advantageous for rapid synthesis in discovery-phase research.
Scalability and Practical Considerations
The sequential route is preferred for large-scale production due to reproducibility and established protocols. Conversely, the one-pot method’s simplicity suits exploratory studies where speed outweighs yield considerations.
Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. What synthetic strategies are recommended for preparing N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide?
- Methodological Answer : A multi-step approach is typically employed, starting with the functionalization of the quinoline core. For example, phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) can facilitate formylation or chlorination at the quinoline 3-position, as demonstrated in analogous syntheses . Subsequent coupling of the quinoline intermediate with N-(2-methylphenyl)acetamide derivatives via nucleophilic substitution (e.g., using K₂CO₃ as a base in acetonitrile) is critical. Purification via column chromatography or recrystallization (e.g., using petroleum ether/ethyl acetate) ensures high yield and purity .
Q. Which analytical techniques are essential for structural confirmation?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) provides unambiguous confirmation of molecular geometry, dihedral angles between aromatic systems, and hydrogen-bonding networks .
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions, with quinoline protons typically appearing as doublets (δ 8.5–9.0 ppm) and acetamide carbonyls at ~168–170 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (<1 ppm error) and fragmentation patterns .
Q. How can researchers optimize reaction yields for intermediates like 2-chloroquinoline derivatives?
- Methodological Answer :
- Temperature control : Heating at 130°C for 2 hours in POCl₃/DMF maximizes chlorination efficiency .
- pH adjustment : Post-reaction neutralization with NH₄OH precipitates intermediates, minimizing side products .
- Solvent selection : Chloroform or dichloromethane is preferred for acid-sensitive steps (e.g., ozonolysis), while DMF enhances polar reaction kinetics .
Advanced Research Questions
Q. How should researchers address discrepancies between computational and experimental spectroscopic data?
- Methodological Answer :
- Density-functional theory (DFT) validation : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electronic transitions and vibrational frequencies. Compare computed IR/NMR spectra with experimental data to identify conformational mismatches .
- Solvent effects : Incorporate polarizable continuum models (PCM) in DFT calculations to account for solvent-induced shifts in NMR/UV-Vis spectra .
Q. What best practices ensure accurate refinement of crystal structures using SHELX software?
- Methodological Answer :
- Data-to-parameter ratio : Maintain a ratio >10:1 to avoid overfitting. For example, the title compound’s refinement used 3911 reflections for 217 parameters, achieving R₁ = 0.039 .
- Hydrogen bonding validation : Use WinGX/ORTEP to visualize anisotropic displacement ellipsoids and validate O–H⋯N/O–H⋯O interactions via distance-angle criteria (e.g., O⋯N ≤ 3.0 Å, angle ≥ 120°) .
Q. How does the quinoline moiety influence intermolecular interactions in the solid state?
- Methodological Answer :
- Packing analysis : The quinoline ring’s dihedral angle (e.g., 87.19° relative to the benzene ring in related structures) dictates π-π stacking distances (~3.5–4.0 Å). Water molecules in the lattice stabilize the structure via O–H⋯N hydrogen bonds .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯H, C⋯H) to identify dominant packing forces .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use QSAR models in software like Schrödinger or MOE to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, with force fields adjusted for piperidine-quinoline flexibility .
Q. How can researchers resolve overlapping signals in ¹H NMR spectra of complex acetamide derivatives?
- Methodological Answer :
- Variable-temperature NMR : Lower temperatures (e.g., –40°C) reduce conformational exchange, resolving split signals for diastereotopic protons.
- COSY/NOESY : Correlate coupling between quinoline H-5 and adjacent substituents to assign ambiguous peaks .
Data Contradiction Analysis
Q. How to reconcile conflicting crystallographic and DFT-calculated bond lengths?
- Methodological Answer :
- Thermal motion correction : Apply TLS (translation-libration-screw) models in SHELXL to account for anisotropic displacement, which may exaggerate experimental bond lengths .
- Functional benchmarking : Test multiple DFT functionals (e.g., B3LYP vs. M06-2X) to identify which best reproduces experimental geometries. Becke’s 1993 work highlights the importance of exact exchange in reducing deviations to <2.4 kcal/mol .
Q. Why might synthetic yields vary significantly between batches despite identical protocols?
- Methodological Answer :
- Oxygen/moisture sensitivity : Use rigorous Schlenk techniques for reactions involving moisture-sensitive intermediates (e.g., POCl₃ activation) .
- Catalytic traces : ICP-MS analysis of reagents can detect metal contaminants (e.g., Fe³⁺) that deactivate catalysts or promote side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
